H-Gly-D-N(1)Ala-D-Ala-OH.H-Apm(1)-OH
Description
The compound H-Gly-D-N(1)Ala-D-Ala-OH.H-Apm(1)-OH is a structurally complex peptide derivative featuring a glycine (Gly) residue, two D-alanine (D-Ala) residues, and a modified aminopimelic acid (Apm) moiety. Its structural analogs, such as H-D-Ala-Ala-OH (a dipeptide with D-alanine) and H-Ala-Ala-Pro-Ala-OH (a tetrapeptide), are better characterized and provide a basis for comparison .
Properties
Molecular Formula |
C15H26N4O7 |
|---|---|
Molecular Weight |
374.39 g/mol |
IUPAC Name |
(2S)-2-amino-7-[(2-aminoacetyl)-[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C15H26N4O7/c1-8(14(23)24)18-13(22)9(2)19(12(21)7-16)11(20)6-4-3-5-10(17)15(25)26/h8-10H,3-7,16-17H2,1-2H3,(H,18,22)(H,23,24)(H,25,26)/t8-,9-,10+/m1/s1 |
InChI Key |
OMRBEOKVIPPVRT-BBBLOLIVSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](C)N(C(=O)CCCC[C@@H](C(=O)O)N)C(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)N(C(=O)CCCCC(C(=O)O)N)C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
H-D-Ala-Ala-OH
- Structure : A dipeptide composed of D-alanine and L-alanine.
- Molecular Formula : C₆H₁₂N₂O₃·HCl (MW: 196.63) .
- Function: D-amino acids are critical in bacterial peptidoglycan cross-linking. This dipeptide may serve as a substrate analog for enzymes like D-alanyl-D-alanine carboxypeptidases.
H-Ala-Ala-Pro-Ala-OH
- Structure : A tetrapeptide with alternating alanine and proline residues.
- Key Differences: The absence of D-amino acids and Apm in this compound reduces its resemblance to the target molecule, which may rely on D-Ala for enzyme resistance or bioactivity .
5-Aminolevulinic Acid (ALA)
It enhances photosynthesis, stress tolerance, and fruit quality in crops like melon and apple .
Physicochemical and Functional Data
Research Findings and Implications
- D-Amino Acids in Peptides: Compounds like H-D-Ala-Ala-OH highlight the role of D-amino acids in evading proteolytic degradation, a feature likely critical for the target compound’s bioactivity .
- Plant vs. Bacterial Systems : While ALA improves plant stress tolerance, the target compound’s bacterial associations imply divergent applications, emphasizing the need for targeted studies.
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